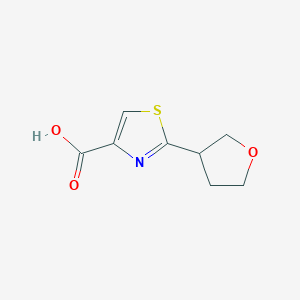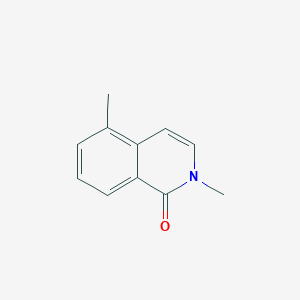
2,5-Dimethylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of two methyl groups at the 2 and 5 positions of the isoquinoline ring distinguishes this compound from other isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethylbenzaldehyde with an amine, followed by cyclization, can yield this compound. The reaction conditions typically involve the use of a catalyst and a solvent, such as acetic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and high-throughput screening can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroisoquinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethylisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In the materials science industry, this compound is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylisoquinolin-1(2H)-one: Lacks the additional methyl group at the 5 position.
5-Methylisoquinolin-1(2H)-one: Lacks the additional methyl group at the 2 position.
Isoquinolin-1(2H)-one: Lacks both methyl groups.
Uniqueness
2,5-Dimethylisoquinolin-1(2H)-one is unique due to the presence of two methyl groups at specific positions on the isoquinoline ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other isoquinoline derivatives.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2,5-dimethylisoquinolin-1-one |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10-9(8)6-7-12(2)11(10)13/h3-7H,1-2H3 |
Clave InChI |
XUSPAXZBCKFPLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN(C(=O)C2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


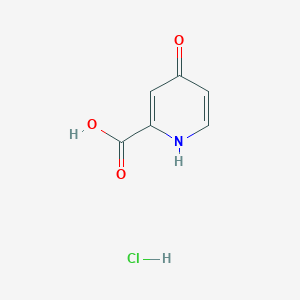
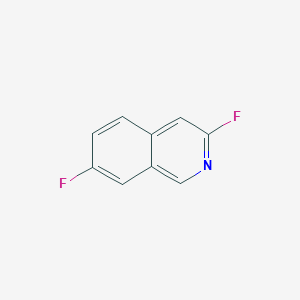
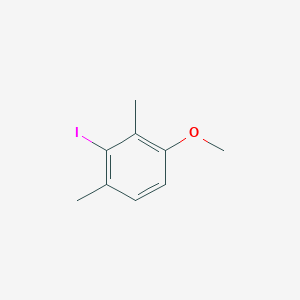
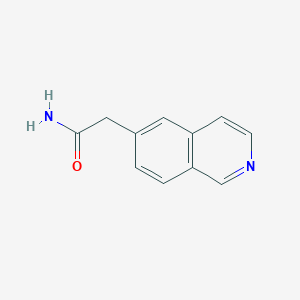
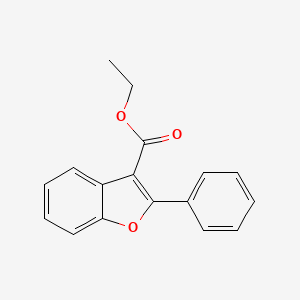
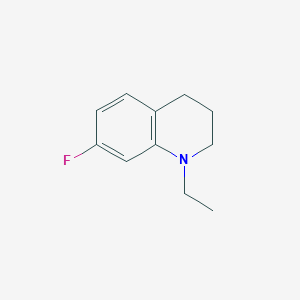
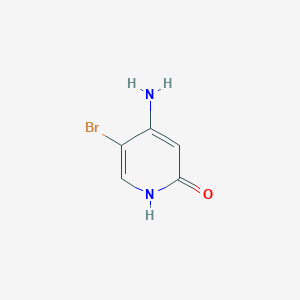
![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)
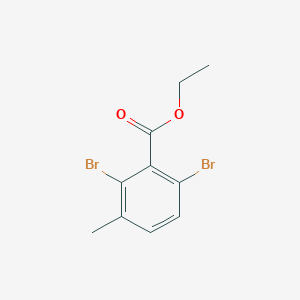

![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
